(2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
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Overview
Description
(2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid is a chiral compound with significant interest in the field of organic chemistry. This compound features a benzofuran ring system substituted with a bromine atom and a carboxylic acid group, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid typically involves the bromination of a suitable benzofuran precursor followed by carboxylation. One common method includes the use of bromine in an organic solvent under controlled conditions to introduce the bromine atom at the desired position on the benzofuran ring. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination and carboxylation reactions can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions result in the formation of various substituted benzofuran derivatives.
Scientific Research Applications
(2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, influencing their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2,3-Dibromobutane: Another chiral compound with similar stereochemistry but different functional groups.
(2R,3S)-Isocitric acid: Shares the (2R,3S) configuration but has a different core structure and functional groups.
Uniqueness
(2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in research and industry.
Properties
IUPAC Name |
(2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-5,9H,1H3,(H,12,13)/t5-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMNABGUQCWOAR-SSDLBLMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=C1C=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](OC2=C1C=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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